胭脂树红

概述

描述

诺比辛是一种天然存在的类胡萝卜素,来源于胭脂树(Bixa orellana)的种子。 它主要用作食品工业中的天然色素,根据其浓度和应用赋予黄色到橙色的色调 。 诺比辛是这种色素的水溶性形式,使其适合各种食品,特别是乳制品,如奶酪和酸奶 .

科学研究应用

诺比辛因其抗氧化特性和潜在的健康益处而在科学研究中引起了极大的兴趣 。 一些关键应用包括:

化学: 用作各种化学配方中的天然色素和抗氧化剂。

生物学: 研究其对生物系统中氧化应激的保护作用.

安全和危害

Norbixin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Norbixin has been identified as a potential therapeutic target for age-related macular degeneration (AMD) . More well-planned clinical studies should be performed to verify its effectiveness and safety profile . The findings suggest that bixin may ameliorate inflammation via inhibition of TLR4/NF-κB, PI3K/Akt and TXNIP/NLRP3 inflammasome mechanisms .

作用机制

生化分析

Biochemical Properties

Norbixin plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species, particularly hydroxyl radicals, to protect DNA from oxidative damage. Norbixin has been shown to interact with metal ions such as tin(II) and iron(II), enhancing or inhibiting DNA breakage depending on the concentration ratios . These interactions highlight norbixin’s dual role as both an antioxidant and a pro-oxidant under different conditions.

Cellular Effects

Norbixin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine fibroblasts, norbixin has been observed to protect genomic DNA against oxidative damage induced by hydrogen peroxide At higher concentrations, norbixin can enhance oxidative DNA breakage, indicating a concentration-dependent effect on cellular function

Molecular Mechanism

The molecular mechanism of norbixin involves its interaction with reactive oxygen species and metal ions. Norbixin scavenges hydroxyl radicals, thereby protecting DNA from oxidative damage . It also interacts with metal ions, forming complexes that can either protect or damage DNA depending on the concentration ratios. Norbixin’s ability to modulate enzyme activity and gene expression through these interactions is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norbixin change over time. Norbixin’s stability and degradation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions . Long-term studies have shown that norbixin can protect DNA from oxidative damage at lower concentrations, but higher concentrations may lead to increased DNA breakage. These temporal effects highlight the importance of optimizing norbixin concentrations for desired outcomes in biochemical experiments.

Dosage Effects in Animal Models

In animal models, the effects of norbixin vary with different dosages. Low doses of norbixin have been shown to protect against oxidative damage, while high doses can lead to toxic effects . Threshold effects have been observed, where norbixin’s protective effects diminish and adverse effects increase beyond certain dosage levels. These findings underscore the need for careful dosage optimization in therapeutic applications of norbixin.

Metabolic Pathways

Norbixin is involved in metabolic pathways related to its antioxidant properties. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating metabolic flux and metabolite levels . Norbixin’s role in these pathways contributes to its ability to protect against oxidative damage and influence cellular metabolism.

Transport and Distribution

Norbixin is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by factors such as concentration, presence of metal ions, and oxidative stress conditions. Understanding norbixin’s transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

Norbixin’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Norbixin’s localization within cells influences its interactions with biomolecules and its ability to protect against oxidative damage.

准备方法

合成路线和反应条件: 诺比辛通常从胭脂树种子的外层提取。 提取过程包括用食品级溶剂(如丙酮、甲醇、己烷、乙醇、异丙醇、乙酸乙酯、碱性醇或超临界二氧化碳)洗涤种子 。 然后除去溶剂,所得粉末结晶并干燥。 将粉末用碱性水溶液处理,加热以水解着色物质,然后冷却。 将水溶液过滤并酸化以沉淀诺比辛,然后过滤、洗涤、干燥并研磨成颗粒状粉末 .

工业生产方法: 在工业环境中,诺比辛是使用类似的溶剂提取方法生产的。 该工艺经过优化,以确保色素的高产率和纯度。 提取的诺比辛通常与食品级载体配制,以增强其在各种应用中的稳定性和可用性 .

化学反应分析

反应类型: 诺比辛会经历几种类型的化学反应,包括氧化、还原和取代。 这些反应受该化合物共轭双键体系的影响,使其易于氧化降解 .

常用试剂和条件:

氧化: 诺比辛可以在受控条件下使用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 诺比辛可以在强酸或碱的存在下发生取代反应.

相似化合物的比较

诺比辛与红树脂素密切相关,红树脂素是另一种从胭脂树种子中提取的类胡萝卜素。 两者之间的主要区别在于它们的溶解度:红树脂素是油溶性的,而诺比辛是水溶性的 。 这种区别使诺比辛更适合水性应用,而红树脂素更适合油性产品 .

类似化合物:

红树脂素: 油溶性类胡萝卜素,在类似于诺比辛的应用中使用.

BIO203: 诺比辛的一种新型酰胺缀合物,具有更高的稳定性和类似的抗氧化特性.

诺比辛独特的水溶性和抗氧化特性使其成为各种科学和工业应用中的一种宝贵化合物,使其有别于其油溶性对应物红树脂素。

属性

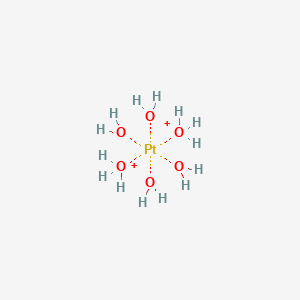

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKOASAVGLETCT-UOGKPENDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt) | |

| Record name | Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20274024 | |

| Record name | all-trans-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75X10-11 mm Hg at 25 °C (estimated) | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-red solutions or powder /Extract/ | |

CAS No. |

542-40-5, 1393-63-1 | |

| Record name | Norbixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Norbixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annatto | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6'-diapo-ψ,ψ-carotenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8M59E17AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Annatto | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)

![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)

![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)

![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)

![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)

![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)